molecular formula C12H21N3 B13182407 N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13182407
M. Wt: 207.32 g/mol
InChI Key: BVVKHNHYWIQXGI-UHFFFAOYSA-N
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Description

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a 4-ethylcyclohexyl group and a 1-methyl group attached to the pyrazole ring, making it unique in its structure and properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(4-ethylcyclohexyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)14-12-8-13-15(2)9-12/h8-11,14H,3-7H2,1-2H3

InChI Key

BVVKHNHYWIQXGI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative using a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethylcyclohexyl)-N’-(2-fluorophenyl)urea
  • 4-Ethyl-N-(4-ethylcyclohexyl)cyclohexanaminium

Uniqueness

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of a 4-ethylcyclohexyl group and a 1-methyl group on the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N3C_{12}H_{21}N_3, with a molecular weight of 207.32 g/mol. The compound features a five-membered heterocyclic ring containing two nitrogen atoms, with a 4-ethylcyclohexyl substituent and a methyl group at the 1-position of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phosphodiesterase (PDE) . These interactions suggest potential anti-inflammatory properties, making it a candidate for therapeutic exploration in treating inflammation-related conditions.

MechanismDescription
COX InhibitionModulates inflammatory pathways by inhibiting cyclooxygenase enzymes.
PDE InhibitionAffects cyclic nucleotide levels, influencing various signaling pathways.
Receptor ModulationInteracts with specific receptors, potentially altering cellular responses.

Biological Activity and Research Findings

Research has indicated that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : Studies show that this compound can effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains .
  • Antiproliferative Effects : Related compounds in the pyrazole class have demonstrated antiproliferative activity against cancer cell lines, indicating that this compound may also possess similar properties .

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its role as a therapeutic agent in inflammatory diseases.

Case Study 2: Antiproliferative Activity

In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited sub-micromolar antiproliferative activity. The mechanism involved cell cycle arrest and induction of apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives, which have been explored for their biological activities. The following table summarizes some related compounds:

Table 2: Comparative Analysis of Pyrazole Derivatives

Compound NameStructure FeaturesNotable Biological Activity
1-Isopropyl-4-methyl-1H-pyrazol-3-amineIsopropyl group at position 4Anti-inflammatory effects
3-AminopyrazoleAmino group at position 3Antiproliferative activity
5-AminopyrazoleAmino group at position 5Varying biological profiles

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